molecular formula C21H14N2O3 B2747141 Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate CAS No. 338975-82-9

Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate

Cat. No. B2747141
CAS RN: 338975-82-9
M. Wt: 342.354
InChI Key: XJWXNENRPQXHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate, also known as P4OPDPC, is a compound that has been studied for its potential uses in various scientific and medical applications. P4OPDPC is a heterocyclic aromatic compound containing an oxo-dihydro-phthalazine moiety, which is an important structural motif in many biologically active molecules. It has been studied for its potential to act as an inhibitor of enzymes, as a drug candidate, and as a scaffold for drug discovery.

Scientific Research Applications

COX-2 Inhibitory Activity

This compound has been synthesized and evaluated for its COX-2 inhibitory activity . The COX-2 inhibition screening assay revealed that 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide had a maximum COX-2 inhibition (47.1%), at a concentration of 20 μM .

Synthesis of Fused Pyrazolo

The compound has been used in the synthesis of fused pyrazolo . This process involves annulation of the pyrazole ring to the thiazole or thiazine ring .

Anticancer Activity

A series of derivatives of the compound was designed, synthesized, and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . These include MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .

Antifungal Activity

Some compounds appeared to be potent and the best activity was exhibited by compound 4d with MIC in the range of 10.7–21.4 μmol mL −1 × 10 −2 and MBC of 21.4–40.2 μmol mL −1 × 10 −2 . The best antifungal activity was observed for compounds 4p and 3h .

Antiviral Activity

It is evident from the results that the replacement of glutamic acid part of Pemetrexed with simple primary (a–e), secondary (f–h) and aryl amines (i–j) has significantly enhanced the antiviral activity to a larger extent .

Synthesis of Bicyclic Systems

The compound has been used in the synthesis of bicyclic systems, which are predominantly found in patents . These systems have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signaling cascade .

properties

IUPAC Name

phenyl 4-oxo-3-phenylphthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c24-20-18-14-8-7-13-17(18)19(21(25)26-16-11-5-2-6-12-16)22-23(20)15-9-3-1-4-10-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWXNENRPQXHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate

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